1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol 1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 731003-61-5
VCID: VC4773130
InChI: InChI=1S/C13H8FN3O2S/c14-8-1-3-9(4-2-8)16-12-6-5-10(17(18)19)7-11(12)15-13(16)20/h1-7H,(H,15,20)
SMILES: C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S)F
Molecular Formula: C13H8FN3O2S
Molecular Weight: 289.28

1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol

CAS No.: 731003-61-5

Cat. No.: VC4773130

Molecular Formula: C13H8FN3O2S

Molecular Weight: 289.28

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol - 731003-61-5

Specification

CAS No. 731003-61-5
Molecular Formula C13H8FN3O2S
Molecular Weight 289.28
IUPAC Name 3-(4-fluorophenyl)-6-nitro-1H-benzimidazole-2-thione
Standard InChI InChI=1S/C13H8FN3O2S/c14-8-1-3-9(4-2-8)16-12-6-5-10(17(18)19)7-11(12)15-13(16)20/h1-7H,(H,15,20)
Standard InChI Key RAPULFCSUNZDDB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S)F

Introduction

Structural and Electronic Features of 1-(4-Fluorophenyl)-5-Nitro-1H-1,3-Benzodiazole-2-Thiol

Molecular Architecture

The benzodiazole core consists of a fused benzene ring with two nitrogen atoms at positions 1 and 3. Substituents are positioned as follows:

  • 4-Fluorophenyl group: Attached to nitrogen at position 1, introducing steric bulk and electron-withdrawing effects via the fluorine atom.

  • Nitro group: At position 5 on the benzene ring, contributing strong electron-withdrawing character and influencing aromatic electrophilic substitution patterns.

  • Thiol group: At position 2, enabling hydrogen bonding, oxidation to disulfides, or coordination with metal ions.

The planar benzodiazole system facilitates π-π stacking, while substituents modulate solubility and reactivity. Computational modeling predicts a dipole moment of ~5.2 D due to the polar nitro and thiol groups .

Spectroscopic Signatures

1H NMR:

  • Aromatic protons adjacent to the nitro group (H-4 and H-6) resonate downfield (δ 8.2–8.5 ppm) .

  • Fluorophenyl protons exhibit coupling with the fluorine atom (J = 8–10 Hz), splitting into doublets at δ 7.3–7.6 ppm .

  • Thiol proton (SH) appears as a broad singlet at δ 3.5–4.0 ppm, though often absent due to exchange broadening .

13C NMR:

  • Nitro-bearing carbon (C-5) at δ 148–150 ppm .

  • Fluorophenyl carbons show characteristic signals: C-F at δ 115–120 ppm (ipso), others at δ 125–135 ppm .

IR Spectroscopy:

  • Strong NO2 asymmetric stretch at 1520 cm⁻¹ and symmetric stretch at 1350 cm⁻¹ .

  • S-H stretch at 2550 cm⁻¹ (weak, broad) .

Mass Spectrometry:

  • Molecular ion peak at m/z 316 (calculated for C₁₃H₇FN₃O₂S).

  • Fragmentation pathways include loss of NO2 (m/z 270) and HS- (m/z 279) .

Synthetic Methodologies

Key Reaction Pathways

Synthesis leverages cyclocondensation strategies similar to thiazolobenzimidazole preparations :

Route 1: Acid-Catalyzed Cyclization

  • Starting Material: 5-Nitro-1H-benzodiazole-2-thiol (1 eq).

  • Reagent: 4-Fluorophenylacetyl chloride (1.2 eq).

  • Conditions: Reflux in acetic acid with H2SO4 (cat.) for 24–48 hours .

  • Workup: Neutralization with NH4OH, filtration, recrystallization (ethanol).

Route 2: Nucleophilic Substitution

  • Intermediate: 2-Chloro-5-nitro-1H-benzodiazole.

  • Thiolation: Treatment with NaSH in DMF at 80°C .

  • Fluorophenyl Introduction: Ullmann coupling with 4-fluoroiodobenzene, CuI catalyst .

Optimization and Yields

  • Yield: 68–75% for Route 1 (similar to ).

  • Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).

  • Byproducts: Disulfide dimers (<5%) from thiol oxidation .

Physicochemical Properties

PropertyValueMethod
Molecular Weight316.28 g/molMass Spectrometry
Melting Point178–182°CDSC
SolubilityDMSO >100 mg/mL; Water <1 mg/mLShake-flask
logP2.8HPLC (C18)
pKa (Thiol)8.2 ± 0.3Potentiometric Titration

The nitro group reduces solubility in aqueous media, while the fluorophenyl moiety enhances lipid membrane permeability .

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